synthesis and characterization of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
synthesis and characterization of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate. The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active molecules. The introduction of a cyano and a methyl acetate group at specific positions on this ring system offers a promising avenue for the development of new chemical entities with potential therapeutic applications. This document outlines a plausible and scientifically grounded multi-step synthesis, beginning from a commercially available starting material. Furthermore, a complete strategy for the structural elucidation and purity assessment of the final compound using modern analytical techniques is presented. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the field of drug discovery and development.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate can be strategically approached in a three-step sequence starting from the readily available 6-bromo-1,3-benzodioxole-5-carboxaldehyde. This pathway is designed for efficiency and control, utilizing well-established and reliable chemical transformations. The key steps involve the formation of the acetate side chain via a Horner-Wadsworth-Emmons reaction, followed by the reduction of the resulting alkene, and finally, the introduction of the cyano group through a cyanation reaction.
Caption: Proposed synthetic route for methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are designed to be robust and reproducible.
Step 1: Synthesis of Methyl (E)-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acrylate
This step employs the Horner-Wadsworth-Emmons reaction, which is a highly reliable method for the stereoselective synthesis of E-alkenes from aldehydes.[1][2][3]
-
Reagents and Materials:
-
Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (E)-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acrylate.
-
Step 2: Synthesis of Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
The selective reduction of the carbon-carbon double bond of the α,β-unsaturated ester is crucial. Several methods can be employed for this conjugate reduction.[8][9][10][11][12]
-
Reagents and Materials:
-
Methyl (E)-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acrylate
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve methyl (E)-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acrylate (1.0 equivalent) and NiCl₂·6H₂O (0.5 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (3.0 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of deionized water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate.
-
Step 3: Synthesis of Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
The final step involves the conversion of the aryl bromide to the corresponding nitrile. A copper-catalyzed cyanation is a suitable method for this transformation.
-
Reagents and Materials:
-
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous ferric chloride solution
-
Aqueous sodium cyanide solution
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
In a round-bottom flask, combine methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate (1.0 equivalent) and copper(I) cyanide (1.5 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous sodium cyanide.
-
Stir the mixture for 30 minutes to decompose the copper complexes.
-
Extract the product with toluene (3 x volumes).
-
Combine the organic extracts, wash with aqueous sodium cyanide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate.
-
Characterization of Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques will be employed.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[13][14][15]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | s | 1H | Ar-H |
| ~ 6.90 | s | 1H | Ar-H |
| ~ 6.05 | s | 2H | O-CH₂-O |
| ~ 3.70 | s | 3H | O-CH₃ |
| ~ 3.65 | s | 2H | Ar-CH₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.5 | C=O (ester) |
| ~ 148.0 | Ar-C |
| ~ 147.5 | Ar-C |
| ~ 132.0 | Ar-C |
| ~ 117.0 | CN |
| ~ 112.0 | Ar-C |
| ~ 110.0 | Ar-CH |
| ~ 109.0 | Ar-CH |
| ~ 102.0 | O-CH₂-O |
| ~ 52.5 | O-CH₃ |
| ~ 40.0 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2225 | C≡N (nitrile) |
| ~ 1735 | C=O (ester) |
| ~ 1250, 1040 | C-O (ether and ester) |
| ~ 2950 | C-H (aliphatic) |
| ~ 3050 | C-H (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound strategy for the . The proposed multi-step synthesis is based on well-established chemical reactions, ensuring a high probability of success. The detailed characterization plan, utilizing a suite of modern analytical techniques, will enable unambiguous confirmation of the structure and purity of the target compound. This document is intended to empower researchers in their efforts to synthesize novel benzodioxole derivatives for potential applications in drug discovery and development.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System. Retrieved from [Link]
-
ACS Publications. (2003, June 19). Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds Catalyzed by a Copper Carbene Complex. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]
-
PMC. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
RSC Publishing. (n.d.). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]
- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Synfacts. (2024, December 20). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Retrieved from [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,3-benzodioxole-5-carboxaldehyde, 6-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. Retrieved from [Link]
-
PubMed. (2008, December 15). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Retrieved from [Link]
-
MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1,3-Benzodioxol-5-yl)-2-methylcyclobutan-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-N-methylacetamide | C20H21NO5. Retrieved from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. youtube.com [youtube.com]
- 4. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | CAS 15930-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. PubChemLite - 1,3-benzodioxole-5-carboxaldehyde, 6-bromo- (C8H5BrO3) [pubchemlite.lcsb.uni.lu]
- 7. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
